molecular formula C14H14Cl2N4O2 B1530902 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide CAS No. 337919-76-3

2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide

Cat. No.: B1530902
CAS No.: 337919-76-3
M. Wt: 341.2 g/mol
InChI Key: CEGXTRQSFNPMFE-UHFFFAOYSA-N
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Description

2-Cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide is a synthetic acrylamide derivative characterized by a 2,6-dichlorobenzyloxy group, a cyano substituent, and a dimethylamino moiety.

Properties

IUPAC Name

2-cyano-N-[(2,6-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c1-20(2)7-10(6-17)14(21)18-9-19-22-8-11-12(15)4-3-5-13(11)16/h3-5,7,9H,8H2,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGXTRQSFNPMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC=NOCC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, including anti-inflammatory and cytotoxic effects, supported by data tables and relevant research findings.

  • Molecular Formula : C18H13Cl2N3O2
  • CAS Number : 338976-68-4
  • Molecular Weight : 374.22 g/mol
  • Density : 1.27 g/cm³ (predicted)
  • pKa : 8.92 (predicted)

Anti-inflammatory Potential

Recent studies have highlighted the anti-inflammatory properties of related compounds in the phenylacrylamide class. For instance, (E)-2-cyano-N,3-diphenylacrylamide demonstrated significant inhibition of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. The compound reduced the production of these cytokines at non-cytotoxic concentrations during in vitro assays .

In vivo studies using models such as CFA-induced paw edema showed that doses of 100 mg/kg significantly reduced edema within 2–6 hours, comparable to dexamethasone controls. In zymosan-induced peritonitis models, the compound reduced leukocyte migration by up to 90.5% at specific doses, indicating strong immunomodulatory effects .

Cytotoxicity Studies

The cytotoxic effects of this compound have not been extensively documented; however, related compounds have shown promising results against various cancer cell lines. For example, thiazolidin derivatives demonstrated selective cytotoxicity against K562 and HeLa cells with IC50 values ranging from 8.5 µM to 15.1 µM .

Table 1: Summary of Biological Activities

Activity TypeCompound NameModel/SystemResult/Effect
Anti-inflammatory(E)-2-cyano-N,3-diphenylacrylamideMacrophage culturesReduced IL-1β and TNFα production
In vivo inflammation(E)-2-cyano-N,3-diphenylacrylamideCFA-induced paw edemaSignificant reduction in edema
CytotoxicityThiazolidin derivativesK562 and HeLa cellsIC50 values from 8.5 µM to 15.1 µM

Case Studies

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized (E)-2-cyano-N,3-diphenylacrylamide via bioisosteric modifications from indomethacin and paracetamol.
    • In vitro assays showed a significant reduction in nitric oxide and cytokine levels when treated with the compound at concentrations of 25 µM and above.
    • In vivo models confirmed its efficacy in reducing inflammatory responses similar to established anti-inflammatory drugs.
  • Cytotoxicity Evaluation :
    • A series of thiazolidin derivatives were evaluated for their antiproliferative activity against various cancer cell lines.
    • The most active derivative exhibited an IC50 comparable to that of standard chemotherapeutic agents like cisplatin.

Comparison with Similar Compounds

Key Findings:

  • Evidence from Collagenase Inhibitors (Fig. 1, ): (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibit nearly identical IC50 values despite differing chlorine substitution positions. This suggests that positional isomerism minimally impacts overall inhibitory potency in this scaffold. Binding Interactions:
  • The 2,4-dichloro analog forms a hydrogen bond (2.202 Å) with Gln215 and a π–π interaction (4.127 Å) with Tyr201.
  • The 2,6-dichloro analog shows a shorter hydrogen bond (1.961 Å) but a slightly elongated π–π interaction (4.249 Å), indicating subtle differences in binding geometry .
    • Thermodynamic Stability : Both compounds have comparable Gibbs free energy values (–6.4 and –6.5 kcal/mol), suggesting similar binding affinities .

Implications for the Target Compound:

The 2,6-dichlorobenzyl group in the target acrylamide may confer analogous binding stability to enzymes or receptors, with minor variations in interaction distances depending on the active site architecture.

Substituent Effects: Dimethylamino vs. Thienyl Groups

Key Findings:

  • Comparison with 2-Cyano-N-(([(2,4-Dichlorobenzyl)Oxy]Imino)Methylene)-3-(2-Thienyl)Acrylamide (CAS 338976-39-9, ): Property Target Compound (2,6-Dichloro, Dimethylamino) 2,4-Dichloro, Thienyl Analog (CAS 338976-39-9) Molecular Formula C16H14Cl2N4O2 (inferred) C16H11Cl2N3O2S Molecular Weight ~380–390 g/mol (estimated) 380.25 g/mol Substituent Hydrophobicity Dimethylamino (moderate polarity) Thienyl (aromatic, less polar) Predicted pKa ~8.5 (estimated) 7.97 ± 0.46 Density ~1.35 g/cm³ (estimated) 1.37 ± 0.1 g/cm³

Key Differences:

  • Electronic and Steric Effects: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to the thienyl analog, which is more lipophilic. This could influence membrane permeability and bioavailability.

Cytotoxicity Screening Methodologies

While the target compound’s cytotoxicity data are absent in the provided evidence, highlights the sulforhodamine B (SRB) assay as a robust method for evaluating cytotoxicity in drug discovery. This assay’s sensitivity (detection limit ~1,000 cells/well) and compatibility with automated screening suggest its applicability for future testing of the target acrylamide .

Preparation Methods

Experimental Conditions and Yields

Entry Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 Hydroxylamine hydrochloride, NaOH (3N) Ethanol, water 90 °C 16 h 78 Reaction mixture cooled, concentrated, triturated with 10:1 water/EtOH, filtered and dried
2 Hydroxylamine hydrochloride, NaOH Ethanol 90 °C (reflux) Overnight 64 Extracted with ethyl acetate, washed, dried, filtered, and dried to obtain white solid

The reaction involves the gradual addition of sodium hydroxide to hydroxylamine hydrochloride solution at 0 °C, followed by the addition of 2,6-dichlorobenzaldehyde in ethanol. Heating at 90 °C for extended periods facilitates oxime formation. The product is isolated by filtration and drying, yielding a solid oxime intermediate crucial for subsequent steps.

Conversion to Imidoyl Chloride Intermediate

The oxime is further transformed into 2,6-dichloro-N-hydroxybenzimidoyl chloride using chlorinating agents such as N-chlorosuccinimide (NCS).

Reaction Conditions and Yields

Entry Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 N-chlorosuccinimide Chloroform 20 °C 4 h Not specified Product used without purification
2 N-chlorosuccinimide N,N-dimethylformamide (DMF) 20 °C 2 h 96 Quenched with ice/brine, extracted with EtOAc, washed, concentrated
3 N-chlorosuccinimide DMF 40 °C 1 h 88.6 Monitored by TLC, extracted with EA, washed, dried, filtered, and dried

The chlorination of the oxime to the imidoyl chloride is typically performed at room temperature or slightly elevated temperatures in DMF or chloroform. The reaction proceeds efficiently, with yields ranging from 88% to 96%. The product is isolated by aqueous workup and organic extraction, often used directly in subsequent reactions without further purification.

Additional Notes on Catalytic and Green Chemistry Approaches

Several studies highlight alternative catalytic methods and green chemistry protocols for related oxime and amide transformations, which may be applicable or adaptable for this compound's synthesis:

  • Use of nano Fe3O4 with zirconium(IV) chloride and sodium cyanoborohydride in solvent-free conditions at 75–80 °C achieved high yields (up to 94%) in related reductive amination reactions.
  • Microwave irradiation with citric acid in water as a green method for oxime and hydrazone synthesis, providing good to excellent yields within minutes.
  • Catalytic oxidation using oxygen in toluene with heterogeneous catalysts for selective transformations.

These methods demonstrate the potential for optimizing the preparation of intermediates or the final compound under environmentally benign conditions.

Summary Table of Key Preparation Steps

Step Intermediate/Product Key Reagents Conditions Yield (%) Notes
1 2,6-Dichlorobenzaldehyde oxime 2,6-Dichlorobenzaldehyde, hydroxylamine hydrochloride, NaOH Ethanol/water, 90 °C, 16 h 64–78 Isolation by filtration and drying
2 2,6-Dichloro-N-hydroxybenzimidoyl chloride Oxime, N-chlorosuccinimide DMF or chloroform, 20–40 °C, 1–4 h 88–96 Used directly in next step
3 (E)-2-Cyano-3-(dimethylamino)acrylamide Various (not detailed) Not specified Not specified Core acrylamide scaffold
4 Final compound Imidoyl chloride intermediate, acrylamide derivative Controlled temperature, organic solvents Not specified Purification by chromatography

Q & A

Q. What are the common synthetic routes for 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation reactions. A key step is the formation of the acrylamide moiety through nucleophilic addition between cyanoacetamide derivatives and activated carbonyl intermediates. For example, precursors like 2,6-dichlorobenzyloxyamine and cyano-substituted acryloyl chloride are condensed under anhydrous conditions with catalysts such as triethylamine. Optimization includes controlling temperature (0–5°C for exothermic steps), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side reactions like hydrolysis of the cyano group .

Q. How does the compound’s structural features (e.g., cyano, dichlorobenzyl, acrylamide groups) influence its reactivity and biological activity?

The cyano group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets. The dichlorobenzyl moiety contributes to lipophilicity, improving membrane permeability, while the acrylamide group enables covalent binding to cysteine residues in enzymes like kinases. Computational docking studies suggest the dimethylamino group stabilizes charge interactions in binding pockets, as observed in similar acrylamide derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on safety data sheets (SDS), the compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:

  • Use of nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.
  • Immediate decontamination with soap/water for spills on skin.
  • Storage in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. What methodologies are employed to investigate the compound’s mechanism of action in biological systems?

  • Biochemical assays : Measure binding affinity (e.g., SPR, ITC) to target proteins like kinases or receptors.
  • Cellular assays : Use sulforhodamine B (SRB) or MTT assays to quantify cytotoxicity and IC50 values in cancer cell lines .
  • Structural analysis : X-ray crystallography or cryo-EM to resolve binding conformations, as demonstrated for related acrylamide-protein complexes .

Q. How can contradictory data across studies (e.g., varying IC50 values or binding affinities) be resolved?

Contradictions often arise from methodological differences, such as:

  • Assay conditions : Variations in pH, temperature, or cell density (e.g., SRB assays are sensitive to protein content, requiring standardized cell confluence ).
  • Compound purity : HPLC or LC-MS validation is critical to exclude degradation products.
  • Receptor heterogeneity : Differences in isoform expression across cell lines may alter binding kinetics .

Q. What strategies optimize the compound’s bioavailability and pharmacokinetic properties for in vivo studies?

  • Prodrug design : Mask polar groups (e.g., acrylamide) with ester linkages to enhance absorption.
  • Nanoparticle encapsulation : Improves solubility and reduces off-target effects, as shown for similar lipophilic compounds .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for cytochrome P450-mediated degradation .

Q. How are crystallographic data analyzed to resolve the compound’s solid-state conformation and hydrogen-bonding networks?

Single-crystal X-ray diffraction reveals intermolecular interactions, such as N–H···O and C–H···O hydrogen bonds, which stabilize sheet-like or dimeric structures. For example, in related cyanoacrylamides, π-stacking between aromatic rings and hydrogen bonding with solvent molecules (e.g., methanol) are critical for lattice stability .

Q. What computational tools are used to predict structure-activity relationships (SAR) and toxicity profiles?

  • QSAR models : Train on datasets of similar acrylamides to predict bioactivity and ADMET properties.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to assess binding stability.
  • Toxicity prediction : Tools like EPA’s DSSTox or ChemIDplus provide preliminary hazard assessments .

Data Interpretation and Validation

Q. How do researchers validate the compound’s purity and structural integrity post-synthesis?

  • Analytical chromatography : HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
  • Spectroscopic techniques :
  • NMR : Compare aromatic proton signals (e.g., δ 7.2–7.6 ppm for dichlorobenzyl protons).
  • FT-IR : Identify characteristic peaks (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What statistical approaches address variability in high-throughput screening data?

  • Z-score normalization : Reduces plate-to-plate variability in 96-well assays.
  • Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and R² values.
  • Replicate validation : Perform triplicate experiments with independent compound batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide

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